molecular formula C24H33Cl2NO5 B1248922 Vilanterol CAS No. 503068-34-6

Vilanterol

カタログ番号 B1248922
CAS番号: 503068-34-6
分子量: 486.4 g/mol
InChIキー: DAFYYTQWSAWIGS-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vilanterol is an ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA) that was approved in May 2013 for the treatment of chronic obstructive pulmonary disease (COPD) . It is used in combination with other bronchodilators for the management of COPD, including chronic bronchitis and/or emphysema . It belongs to the family of medicines known as corticosteroids or steroids (cortisone-like medicines) .


Synthesis Analysis

The synthesis of Vilanterol involves several steps. An improved process for the preparation of Vilanterol and its intermediates has been described in a patent . Another patent describes a new process for synthesizing Vilanterol . The process involves the use of specific reagents and conditions to obtain Vilanterol in high yield and purity .


Molecular Structure Analysis

Vilanterol has a molecular formula of C24H33Cl2NO5 and an average mass of 486.428 Da . It is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Vilanterol are complex and involve multiple steps . The exact details of these reactions are beyond the scope of this response.


Physical And Chemical Properties Analysis

Vilanterol has a molecular weight of 486.43 and a chemical formula of C24H33Cl2NO5 . Its solubility and other physical properties can be found in its safety data sheet .

科学的研究の応用

1. Treatment of Chronic Obstructive Pulmonary Disease (COPD) and Asthma Vilanterol is used in the therapy of bronchospasm related to chronic obstructive pulmonary disease (COPD) and bronchial asthma . It is often combined with other drugs like Umeclidinium Bromide and Fluticasone Furoate in inhalation dry powder formulations .

Long-Acting Beta-2-Adrenergic Agonist

Vilanterol is a novel inhaled long-acting beta-2-adrenergic agonist with 24-hour intrinsic activity . This means it can help relax bronchial smooth muscles and reduce bronchospasms for an extended period .

Part of Triple Combination Therapy

Vilanterol Trifenatate (VT), Umeclidinium Bromide (UMC), and Fluticasone Furoate (FF) are often used together as a triple combination therapy . This combination is used to treat bronchospasm related to COPD, bronchitis, emphysema, and asthma .

Development of Novel RP-HPLC Method

Vilanterol has been used in the development of a novel, selective, accurate, precise, quick, and cost-efficient reversed-phase, high-performance liquid chromatography method . This method is used for the simultaneous estimation of Vilanterol Trifenatate, Umeclidinium Bromide, and Fluticasone Furoate .

Spectrophotometric Methods for Simultaneous Estimation

Vilanterol has been used in the development and validation of spectrophotometric methods for simultaneous estimation of Vilanterol and Fluticasone Furoate in pharmaceutical formulations . These methods are simple, rapid, precise, accurate, and sensitive .

Treatment for Childhood Asthma

Vilanterol, in combination with the inhaled corticosteroid fluticasone furoate, is being explored as a once-daily treatment for asthma in children .

Safety And Hazards

Vilanterol should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of exposure, immediate medical attention is required .

将来の方向性

Vilanterol is currently approved for use in several combination products for the treatment of COPD and asthma . Future research may focus on improving the drug’s efficacy, reducing side effects, and exploring new therapeutic applications.

特性

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFYYTQWSAWIGS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198318
Record name Vilanterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vilanterol is a selective long-acting beta2-adrenergic agonist. Its pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with relaxation of bronchial smooth muscle and inhibition of release of hypersensitivity mediators from mast cells in the lungs.
Record name Vilanterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vilanterol

CAS RN

503068-34-6
Record name Vilanterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503068-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vilanterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503068346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vilanterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vilanterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILANTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/028LZY775B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vilanterol
Reactant of Route 2
Vilanterol
Reactant of Route 3
Vilanterol
Reactant of Route 4
Vilanterol
Reactant of Route 5
Vilanterol
Reactant of Route 6
Reactant of Route 6
Vilanterol

Citations

For This Compound
7,830
Citations
MT Dransfield, J Bourbeau, PW Jones… - The Lancet …, 2013 - thelancet.com
… furoate and vilanterol would prevent more exacerbations than would vilanterol alone. … We did replicate 1 year studies comparing vilanterol alone with vilanterol in combination …
Number of citations: 389 www.thelancet.com
J Vestbo, D Leather, N Diar Bakerly… - … England Journal of …, 2016 - Mass Medical Soc
… -daily inhaled combination of fluticasone furoate at a dose of 100 μg and vilanterol at a dose of 25 μg (the fluticasone furoate–vilanterol group) or to usual care (the usual-care group). …
Number of citations: 234 www.nejm.org
M Malerba, A Radaeli, P Montuschi… - Expert Review of …, 2016 - Taylor & Francis
… Area covered: Vilanterol trifenate is a new once-daily highly … Vilanterol combined in fixed-dose treatments has been … and experimental data regarding vilanterol use in the regular …
Number of citations: 14 www.tandfonline.com
C Crim, MT Dransfield, J Bourbeau… - Annals of the …, 2015 - atsjournals.org
Rationale: Radiographically confirmed pneumonia risk with inhaled corticosteroid use in chronic obstructive pulmonary disease (COPD) has not been assessed to date. Objectives: To …
Number of citations: 185 www.atsjournals.org
FJ Martinez, J Boscia, G Feldman, C Scott-Wilson… - Respiratory …, 2013 - Elsevier
… We compared two strengths of fluticasone furoate (FF) plus vilanterol (VI), the same … Vilanterol (VI) is a LABA that can provide effective once-daily dosing in COPD at a dose of 25 μg. …
Number of citations: 137 www.sciencedirect.com
NA Hanania, G Feldman, W Zachgo, JJ Shim, C Crim… - Chest, 2012 - Elsevier
Background Vilanterol (GW642444M) (VI) is a novel, inhaled, long-acting β 2 agonist with inherent 24-h activity under development as a once-daily combination therapy with an inhaled …
Number of citations: 131 www.sciencedirect.com
M Cazzola, A Segreti, MG Matera - Drug Design, Development and …, 2013 - Taylor & Francis
… vilanterol resulted in an up to 39% higher systemic exposure to vilanterol when compared to vilanterol … Nonetheless, single inhaled doses of umeclidinium 500 μg, vilanterol 50 μg, and …
Number of citations: 52 www.tandfonline.com
J Vestbo, JA Anderson, RD Brook, PMA Calverley… - The Lancet, 2016 - thelancet.com
Background Chronic obstructive pulmonary disease (COPD) often coexists with cardiovascular disease. Treatments for airflow limitation might improve survival and both respiratory and …
Number of citations: 474 www.thelancet.com
JF Donohue, MR Maleki-Yazdi, S Kilbride, R Mehta… - Respiratory …, 2013 - Elsevier
Study objective To examine the efficacy and safety of the once-daily, inhaled, long-acting muscarinic antagonist/β 2 -agonist combination umeclidinium/vilanterol (UMEC/VI) compared …
Number of citations: 329 www.sciencedirect.com
RJ Slack, VJ Barrett, VS Morrison, RG Sturton… - … of Pharmacology and …, 2013 - ASPET
… pharmacological profile of vilanterol using radioligand binding … Vilanterol displayed a subnanomolar affinity for the β 2 -AR … In cAMP functional activity studies, vilanterol demonstrated …
Number of citations: 132 jpet.aspetjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。